
1-(4-Chlorophenyl)-3-(2-oxo-2-(4-(pyridin-4-ylmethyl)piperazin-1-yl)ethyl)imidazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)-3-(2-oxo-2-(4-(pyridin-4-ylmethyl)piperazin-1-yl)ethyl)imidazolidin-2-one is a useful research compound. Its molecular formula is C21H24ClN5O2 and its molecular weight is 413.91. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Chlorophenyl)-3-(2-oxo-2-(4-(pyridin-4-ylmethyl)piperazin-1-yl)ethyl)imidazolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Chlorophenyl)-3-(2-oxo-2-(4-(pyridin-4-ylmethyl)piperazin-1-yl)ethyl)imidazolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Piperazinyl Oxazolidinone Antibacterial Agents
A study by Tucker et al. (1998) explored piperazinyl oxazolidinones, highlighting their antibacterial properties against gram-positive organisms, including methicillin-resistant Staphylococcus aureus. The investigation focused on the structure-activity relationships, identifying compounds with potent in vivo potency against S. aureus. This research underlines the potential application of the compound in developing new antibacterial agents (Tucker et al., 1998).
Antimycobacterial Activity of Imidazo[1,2-a]pyridine-3-carboxamide Derivatives
Lv et al. (2017) designed and synthesized novel imidazo[1,2-a]pyridine-3-carboxamides (IPAs) showing considerable activity against drug-sensitive and resistant MTB strains. The inclusion of N-[2-(piperazin-1-yl)ethyl] moieties as linkers opens new directions for further structure-activity relationship (SAR) studies. This indicates the compound's utility in creating treatments for tuberculosis (Lv et al., 2017).
Synthesis and Antimicrobial Activity of Pyridine Derivatives
Patel et al. (2011) synthesized 2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids with variations that exhibited variable and modest antimicrobial activity against different bacterial and fungal strains. This research supports the compound's relevance in developing new antimicrobial agents (Patel et al., 2011).
Synthesis and Anticancer Activity Evaluation
Kumar et al. (2013) worked on condensing iminodiacetic acid with various amines to yield piperazine-2,6-dione derivatives, which, after further reactions, produced compounds with significant anticancer activity against different cancer cell lines, such as breast, lung, colon, ovary, and liver cancers. This study highlights the compound's potential in the development of new anticancer treatments (Kumar et al., 2013).
Anticancer Agents: Synthesis, Evaluation, and In Vivo Studies
El-Masry et al. (2022) synthesized a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole-based compounds, including piperazine derivatives, showing high anticancer activity and selectivity. Compounds induced cell cycle arrest and apoptotic cell death in cancer cells, signifying the compound's applicability in creating targeted anticancer therapies (El-Masry et al., 2022).
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3-[2-oxo-2-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN5O2/c22-18-1-3-19(4-2-18)27-14-13-26(21(27)29)16-20(28)25-11-9-24(10-12-25)15-17-5-7-23-8-6-17/h1-8H,9-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJIHUXHIZBLKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=NC=C2)C(=O)CN3CCN(C3=O)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


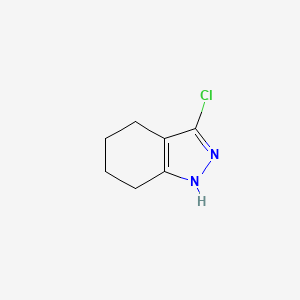
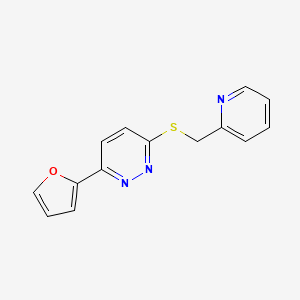
![N'-[(1E)-(3-methoxy-4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)methylidene]-4-(trifluoromethyl)benzohydrazide](/img/structure/B2413061.png)
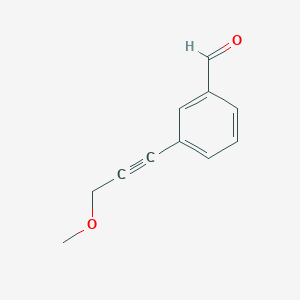
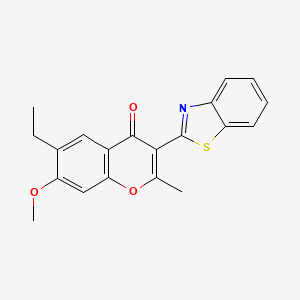

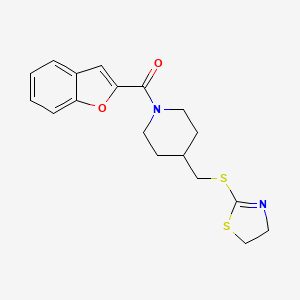
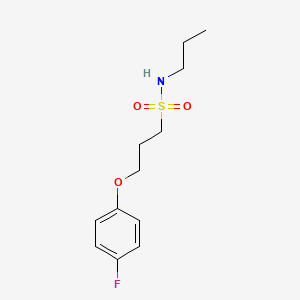
![N-(4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2413070.png)

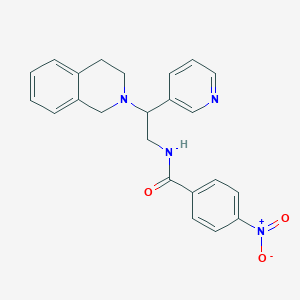
![(1S,6R)-7-azabicyclo[4.2.0]oct-4-en-8-one](/img/structure/B2413076.png)
